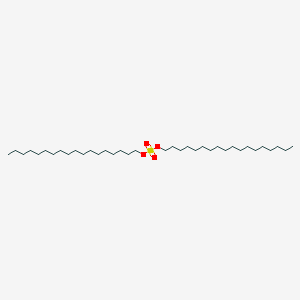
4,6-Dichloroisophthalic acid
Overview
Description
4,6-Dichloroisophthalic acid is an organic compound with the molecular formula C8H4Cl2O4. It is a derivative of isophthalic acid, where two chlorine atoms are substituted at the 4 and 6 positions of the benzene ring. This compound is a white crystalline solid and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,6-Dichloroisophthalic acid can be synthesized through the chlorination of isophthalic acid. The process involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination at the desired positions on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound involves the oxidation of 4,6-dichlorotoluene. This process uses a mixture of nitric acid and sulfuric acid as oxidizing agents. The reaction is conducted under controlled temperature and pressure conditions to achieve high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloroisophthalic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups such as hydroxyl or amino groups.
Esterification: The carboxylic acid groups can react with alcohols to form esters.
Reduction: The compound can be reduced to form 4,6-dichloroisophthalic aldehyde or alcohol.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or ammonia are commonly used.
Esterification: Alcohols and acid catalysts like sulfuric acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Reactions: Products include 4,6-dihydroxyisophthalic acid or 4,6-diaminoisophthalic acid.
Esterification: Products are esters like methyl 4,6-dichloroisophthalate.
Reduction: Products include 4,6-dichloroisophthalic aldehyde or 4,6-dichloroisophthalic alcohol.
Scientific Research Applications
4,6-Dichloroisophthalic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including polymers and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and as a precursor for biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is used in the production of high-performance materials such as polyesters and resins.
Mechanism of Action
4,6-Dichloroisophthalic acid is similar to other dichlorinated isophthalic acids, such as 2,4-dichloroisophthalic acid and 3,5-dichloroisophthalic acid. its unique substitution pattern at the 4 and 6 positions gives it distinct chemical properties and reactivity. Compared to isophthalic acid, the presence of chlorine atoms increases its electron-withdrawing effects, making it more reactive in substitution and reduction reactions.
Comparison with Similar Compounds
- 2,4-Dichloroisophthalic acid
- 3,5-Dichloroisophthalic acid
- Isophthalic acid
- Terephthalic acid
Properties
IUPAC Name |
4,6-dichlorobenzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2O4/c9-5-2-6(10)4(8(13)14)1-3(5)7(11)12/h1-2H,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJASDYRQBLUXEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C(=O)O)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30449721 | |
| Record name | 4,6-Dichloroisophthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30449721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6660-65-7 | |
| Record name | 4,6-Dichloroisophthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30449721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-Phenyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B3055666.png)


![Stannane, tributyl[(phenylmethoxy)methyl]-](/img/structure/B3055671.png)


![Hydroxylamine, O-[(5-chloro-2-thienyl)methyl]-](/img/structure/B3055677.png)
